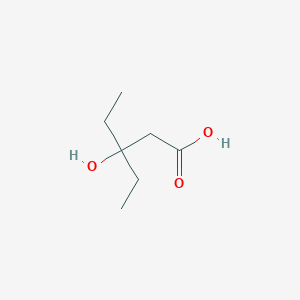

3-Ethyl-3-hydroxypentanoic acid

Description

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

3-ethyl-3-hydroxypentanoic acid |

InChI |

InChI=1S/C7H14O3/c1-3-7(10,4-2)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9) |

InChI Key |

QFDBOMUFRUMJQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Aldol Condensation

Aldol condensation is one method for synthesizing 3-Ethyl-3-hydroxypentanoic acid.

Synthesis of Ethyl (3R, 4S)- and (3S, 4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates

Ethyl (3R, 4S)- and (3S, 4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, useful for the syntheses of edeine analogs, can be synthesized using N-protected (S)-2,3-diaminopropanoic acid as a substrate. The absolute configuration of newly generated asymmetric carbon atoms C-3 in beta-hydroxy-gamma, delta-diamino products can be assigned by means of \$$^1H\$$ NMR spectroscopy after their transformation into corresponding piperidin-2-ones.

Chemical Reactions of this compound

This compound undergoes various chemical reactions.

Method of preparing 3-hydroxybutyric acid salt

Reaction

3-hydroxybutyric acid salt can be obtained through the hydrolysis of ethyl-3-hydroxybutyrate or methyl-3-hydroxybutyrate with an alkaline catalyst, followed by a reaction with an inorganic base. The alkaline catalyst can be sodium hydroxide, potassium hydroxide, calcium hydroxide, magnesium hydroxide, or lithium hydroxide. The molar ratio of ethyl 3-hydroxybutyrate or methyl 3-hydroxybutyrate to the base catalyst is 1:2.5-4.5.

Procedure

- Add 200-300 grams of water to the reaction vessel, then add 100-150 grams of ethyl 3-hydroxybutyrate or methyl 3-hydroxybutyrate with stirring.

- After the 3-hydroxybutyric acid ethyl ester or 3-hydroxybutyric acid methyl ester is completely dissolved, add 75-166 grams of basic catalyst, and then raise the temperature to 35°C-55°C for constant temperature reaction for 12-24 hours.

- After the reaction of 3-hydroxybutyric acid ethyl ester or 3-hydroxybutyric acid methyl ester with the catalyst is completed, distill off the water at a temperature below 20°C-40°C, cool to 0°C, add ethanol or isopropanol, and fully stir to disperse for 2-12 hours.

- Cool to below 0°C to crystallize, and keep at 0°C-5°C for 24 hours.

- Separate by suction filtration, wash the solid with ethanol or isopropanol, and dry at 35°C-55°C to obtain 3-hydroxybutyric acid.

- Reduce the temperature to 0°C, add isopropyl alcohol or ethanol to fully stir and disperse, reduce the temperature to below 0°C, crystallize, and incubate at 0°C-5°C for 12 hours.

- Separate by suction filtration, wash the solid with isopropyl alcohol or ethanol, and dry at 35°C to obtain 3-hydroxybutyrate.

Advantages

This method uses salt formation in water, which allows the reaction to proceed more thoroughly, saves reaction time, reduces energy consumption and material loss, improves product yield, and greatly saves production costs.

Example

- Add 300 grams of water to the reaction vessel, and add 150 grams of 3-hydroxybutyrate ethyl ester or 3-hydroxybutyrate methyl ester to dissolve with stirring.

- After thorough dissolving, add 156 grams of potassium hydroxide, and then raise the temperature to 45°C for constant temperature reaction for 24 hours.

- After the reaction is completed, distill off the water below 40°C, cool to 0°C, add isopropanol, and fully stir to disperse for 12 hours.

- Cool to below 0°C to crystallize, and keep the temperature between 0°C and 5°C for 24 hours.

- After filtration and separation, wash the solid with ethanol and dry at 55°C to obtain 176 g of 3-hydroxybutyric acid product with a yield of 95.1%.

Chemical Reactions Analysis

Polymerization Reactions

3-Ethyl-3-hydroxypentanoic acid derivatives, such as 3-ethyl-3-hydroxymethyloxetane, undergo cationic polymerization under controlled conditions.

Reduction Reactions

Biosynthetic platforms leverage engineered enzymes to reduce hydroxy acids to diols:

Biosynthetic Production

Modular polyketide synthase (PKS) systems enable the synthesis of hydroxy acids and derivatives:

Structural and Mechanistic Insights

The compound’s reactivity stems from its functional groups:

-

Hydroxyl group : Participates in hydrogen bonding and enzymatic interactions.

-

Carboxylic acid group : Undergoes reduction to alcohols or esterification.

While oxidation and substitution reactions are not explicitly documented in the provided sources, general organic chemistry principles suggest potential reactivity (e.g., oxidation of hydroxyl to ketone, esterification with alcohols).

Scientific Research Applications

Scientific Research Applications

- Chemistry: 3-Ethyl-3-hydroxypentanoic acid serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology: Researchers study this compound to understand its potential role in metabolic pathways and its effects on cellular processes.

- Medicine: Ongoing research explores the potential therapeutic applications of this compound, including its use as a precursor for drug development.

- Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.

Chemical Reactions and Synthesis

This compound can be synthesized through various methods, with one common approach involving the aldol condensation of ethyl acetate with acetaldehyde, followed by hydrogenation and hydrolysis. The reaction conditions typically include using a base, such as sodium hydroxide, for the condensation step and a hydrogenation catalyst, like palladium on carbon, for the reduction step. In industrial settings, continuous flow reactors may be used to optimize reaction conditions and improve yield, with purification steps like distillation or crystallization to obtain high purity.

This compound undergoes several chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide, resulting in 3-Ethyl-3-oxopentanoic acid.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride, resulting in 3-Ethyl-3-hydroxypentanol.

- Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride for chlorination, resulting in 3-Ethyl-3-chloropentanoic acid.

Mechanism of Action

The mechanism of action of 3-ethyl-3-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 3-ethyl-3-hydroxypentanoic acid and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| This compound | 58888-77-0 | C₇H₁₄O₃ | 146.18 | Carboxylic acid, hydroxyl, ethyl |

| (-)-3-Hydroxypentanoic acid | 42482-20-2 | C₅H₁₀O₃ | 118.06 | Carboxylic acid, hydroxyl |

| 3-Ethylpentanoic acid | Not listed | C₇H₁₄O₂ | 130.18 | Carboxylic acid, ethyl |

| 2,2-Dimethyl-3-ethyl-3-hydroxypentanoic Acid | 27925-39-9 | C₉H₁₈O₃ | 174.24 | Carboxylic acid, hydroxyl, ethyl, methyl |

Key Observations :

- Branching and Steric Effects: The ethyl and hydroxyl groups in this compound introduce steric hindrance compared to linear analogs like (-)-3-hydroxypentanoic acid. The additional methyl groups in 2,2-dimethyl-3-ethyl-3-hydroxypentanoic acid further increase molecular weight (174.24 g/mol) and steric complexity .

- Functional Group Influence: The absence of a hydroxyl group in 3-ethylpentanoic acid reduces polarity, likely altering solubility and reactivity compared to the target compound .

Physicochemical Properties

- LogP and Polarity: (-)-3-Hydroxypentanoic acid has a calculated LogP of 0.23, indicating moderate hydrophilicity due to its hydroxyl group . In contrast, 3-ethylpentanoic acid (lacking a hydroxyl group) is expected to be more hydrophobic.

Biological Activity

3-Ethyl-3-hydroxypentanoic acid (CAS Number: 73049-73-7) is a compound of interest in various biological and chemical research fields. Its unique structure and functional groups suggest potential applications in medicinal chemistry, particularly concerning its biological activities. This article explores the biological activity of this compound, summarizing relevant findings from diverse sources.

- Molecular Formula : C₅H₁₀O₃

- Molecular Weight : 118.1311 g/mol

- Physical State : Liquid

- Purity : >95% .

1. Antimicrobial Activity

Research indicates that hydroxyalkanoic acids, including derivatives like this compound, exhibit antimicrobial properties. A study highlighted that similar compounds enhance the efficacy of antimicrobial peptides against various bacterial strains, suggesting that modifications in the hydroxyalkanoic acid structure can improve biological activity .

Case Studies and Experimental Data

The mechanisms by which this compound may exert its biological effects are not fully elucidated but can be inferred from related compounds:

- Membrane Interaction : Hydroxyalkanoic acids can interact with microbial membranes, disrupting their integrity and leading to cell death.

- Peptide Modification : The modification of peptides with hydroxyalkanoic acids can alter their conformation and enhance their binding affinity to target cells or receptors.

Future Directions

Further research is needed to explore the specific biological activities of this compound:

- In Vitro Studies : Conducting detailed in vitro studies to assess antimicrobial and anti-cancer activities specifically for this compound.

- Mechanistic Studies : Investigating the mechanisms underlying its biological effects through molecular biology techniques.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of 3-Ethyl-3-hydroxypentanoic acid?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy confirm structural integrity. For stereochemical analysis, chiral chromatography or polarimetry may be required, especially if diastereomers are present . Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns. Cross-referencing with databases like PubChem or NIST Chemistry WebBook ensures consistency in spectral data .

Q. How can researchers optimize synthesis conditions for this compound?

- Methodological Answer : Focus on controlling stereochemistry during synthesis. Use catalytic asymmetric hydroxylation or enzymatic methods (e.g., ketoreductases) to achieve enantiomeric purity. Reaction parameters such as temperature (20–25°C for enzyme stability) and solvent polarity (e.g., aqueous-organic biphasic systems) should be optimized to minimize side products. Post-synthesis, employ recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the target compound .

Advanced Research Questions

Q. What experimental strategies can elucidate the enzymatic degradation pathways of this compound in microbial systems?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolic intermediates via liquid chromatography-mass spectrometry (LC-MS). Conduct enzyme inhibition assays with CYP4F subfamily inhibitors to identify oxidation steps, as seen in analogous 3-hydroxy fatty acid degradation . Pair this with transcriptomic analysis (RNA-seq) of microbial cultures to pinpoint upregulated genes involved in β-oxidation or omega-oxidation pathways. Validate findings using knockout strains lacking specific dehydrogenases .

Q. How can computational modeling predict the physicochemical properties of this compound when experimental data is scarce?

- Methodological Answer : Apply density functional theory (DFT) to calculate logP (lipophilicity), pKa, and solubility parameters. Molecular dynamics simulations can model interactions with solvents or biological membranes. Cross-validate results with quantitative structure-activity relationship (QSAR) databases and existing analogs (e.g., 3-hydroxyoctanoic acid) to refine predictions. Use tools like COSMO-RS for thermodynamic property estimation .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Systematically compare experimental conditions: purity of starting materials, solvent crystallization effects, and instrument calibration (e.g., NMR referencing). Replicate measurements using differential scanning calorimetry (DSC) for melting points and standardized NMR acquisition parameters. Consult authoritative sources like NIST or PubChem to identify outliers and prioritize data from peer-reviewed studies .

Q. What strategies validate the biological activity of this compound in polymer synthesis applications?

- Methodological Answer : Test its incorporation into polyhydroxyalkanoate (PHA) polymers using in vitro polymerization assays with purified PHA synthases. Characterize polymer thermal properties (via thermogravimetric analysis, TGA) and crystallinity (X-ray diffraction). Compare mechanical strength to PHAs derived from other 3-hydroxy acids (e.g., 3-hydroxybutyrate) to assess structural-performance relationships .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.